Salbutamol acetate 100 microg/mL in Acetonitrile
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Overview
Description
Salbutamol acetate, VETRANAL™, analytical standard is a chemical compound used primarily as a reference standard in analytical chemistry. . This compound is widely used in various scientific fields due to its well-defined chemical properties and high purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Salbutamol acetate involves multiple steps, starting from the basic raw materials. The primary synthetic route includes the reaction of 4-hydroxy-3-(hydroxymethyl)benzaldehyde with tert-butylamine to form the intermediate compound. This intermediate is then subjected to further reactions, including acetylation, to produce Salbutamol acetate .
Industrial Production Methods
In industrial settings, the production of Salbutamol acetate follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-performance liquid chromatography (HPLC) and gas chromatography (GC) is common in the quality assessment of the produced compound .
Chemical Reactions Analysis
Types of Reactions
Salbutamol acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of Salbutamol acetate may produce corresponding ketones or aldehydes, while reduction may yield alcohols. Substitution reactions can result in a variety of derivatives depending on the substituent used .
Scientific Research Applications
Salbutamol acetate, VETRANAL™, analytical standard has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical methods such as HPLC and GC to ensure the accuracy and precision of the analysis.
Biology: It is used in various biological assays to study the effects of β2-adrenergic agonists.
Medicine: It is used in pharmacological studies to understand the mechanism of action of β2-adrenergic agonists and their effects on the human body.
Industry: It is used in the quality control of pharmaceutical products containing Salbutamol acetate.
Mechanism of Action
Salbutamol acetate exerts its effects by acting as a β2-adrenergic agonist. It binds to β2-adrenergic receptors on the surface of smooth muscle cells, leading to the activation of adenylate cyclase. This enzyme converts ATP to cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA phosphorylates various target proteins, leading to the relaxation of smooth muscle cells and bronchodilation .
Comparison with Similar Compounds
Similar Compounds
Clenbuterol: Another β2-adrenergic agonist with similar pharmacological effects.
Ractopamine: A β2-adrenergic agonist used in veterinary medicine.
Uniqueness
Salbutamol acetate is unique due to its specific chemical structure, which includes an acetate group. This modification enhances its stability and makes it suitable for use as an analytical standard. Its high purity and well-defined properties make it an ideal reference compound in various analytical methods .
Properties
Molecular Formula |
C15H25NO5 |
---|---|
Molecular Weight |
299.36 g/mol |
IUPAC Name |
acetic acid;4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol |
InChI |
InChI=1S/C13H21NO3.C2H4O2/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;1-2(3)4/h4-6,12,14-17H,7-8H2,1-3H3;1H3,(H,3,4) |
InChI Key |
FNSZTAIRFCUOBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O |
Origin of Product |
United States |
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